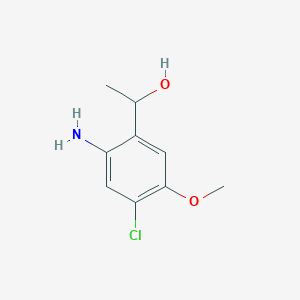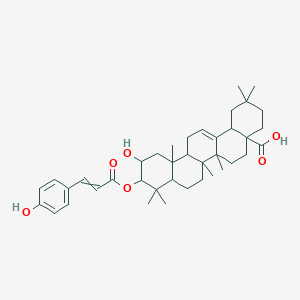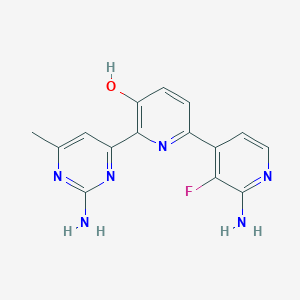
Tanuxiciclib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tanuxiciclib is a synthetic organic compound classified as a cyclin dependent kinase inhibitor . It was revealed in the World Health Organization’s proposed International Nonproprietary Names list in January 2022 . The compound is known for its anti-proliferative activity against human colon cancer cells .
Vorbereitungsmethoden
The synthesis of Tanuxiciclib involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures. Industrial production methods may include large-scale synthesis using automated reactors to ensure consistency and purity .
Analyse Chemischer Reaktionen
Tanuxiciclib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Tanuxiciclib has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of cyclin dependent kinase inhibitors.
Biology: It is used to study cell cycle regulation and the role of cyclin dependent kinases in cellular processes.
Medicine: It has potential therapeutic applications in the treatment of cancer, particularly in inhibiting the proliferation of cancer cells.
Industry: It is used in the development of new drugs and therapeutic agents.
Wirkmechanismus
Tanuxiciclib exerts its effects by inhibiting cyclin dependent kinases, which are enzymes that play a crucial role in cell cycle regulation. By inhibiting these enzymes, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis (programmed cell death). The molecular targets and pathways involved include cyclin dependent kinase 1, cyclin dependent kinase 2, cyclin dependent kinase 4, cyclin dependent kinase 5, and cyclin dependent kinase 6 .
Vergleich Mit ähnlichen Verbindungen
Tanuxiciclib is unique in its structure and mechanism of action compared to other cyclin dependent kinase inhibitors. Similar compounds include:
Palbociclib: Another cyclin dependent kinase inhibitor used in the treatment of breast cancer.
Ribociclib: A cyclin dependent kinase inhibitor used in combination with other drugs for the treatment of breast cancer.
Abemaciclib: A cyclin dependent kinase inhibitor used in the treatment of various cancers.
This compound stands out due to its specific activity against human colon cancer cells and its potential for broader therapeutic applications .
Eigenschaften
CAS-Nummer |
1983983-64-7 |
|---|---|
Molekularformel |
C15H13FN6O |
Molekulargewicht |
312.30 g/mol |
IUPAC-Name |
6-(2-amino-3-fluoropyridin-4-yl)-2-(2-amino-6-methylpyrimidin-4-yl)pyridin-3-ol |
InChI |
InChI=1S/C15H13FN6O/c1-7-6-10(22-15(18)20-7)13-11(23)3-2-9(21-13)8-4-5-19-14(17)12(8)16/h2-6,23H,1H3,(H2,17,19)(H2,18,20,22) |
InChI-Schlüssel |
UQHDKUFLWKTTDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N)C2=C(C=CC(=N2)C3=C(C(=NC=C3)N)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide](/img/structure/B12429897.png)

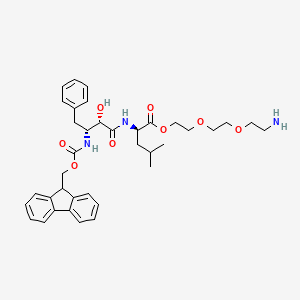
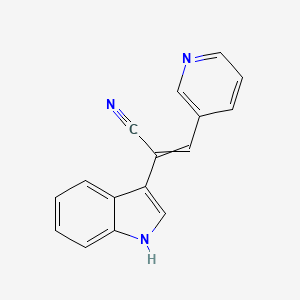
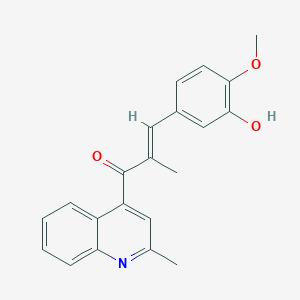
![Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate](/img/structure/B12429941.png)

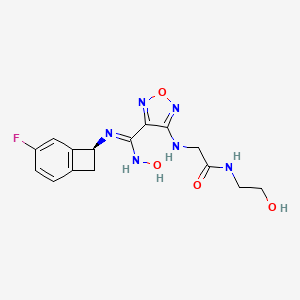
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[5-[[2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetyl]amino]pentyl]acetamide](/img/structure/B12429959.png)
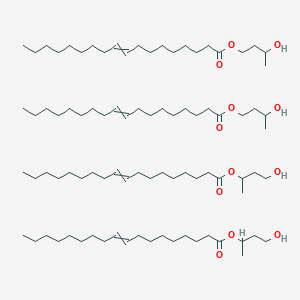
![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B12429981.png)
